4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide
Description
4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromopyrimidine moiety, a dimethoxyphenyl group, and a piperidine carboxamide structure. Its unique chemical structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O4/c1-25-14-3-4-15(16(9-14)26-2)22-18(24)23-7-5-13(6-8-23)27-17-20-10-12(19)11-21-17/h3-4,9-11,13H,5-8H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUUIADOHXAEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with a suitable piperidine derivative under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, pyrimidine, and piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Researchers investigate its potential therapeutic applications, such as its role in drug discovery and development.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety may interact with nucleic acids or proteins, while the piperidine carboxamide structure can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(5-Bromopyrimidin-2-yl)oxy]phenol: A related compound with a similar bromopyrimidine moiety but different functional groups.
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate: Another compound with a similar piperidine carboxylate structure.
5-(4-Phenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-propylsulfamide: A compound with a similar bromopyrimidine moiety used in medicinal chemistry.
Uniqueness
4-[(5-bromopyrimidin-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide is unique due to its combination of a bromopyrimidine moiety, a dimethoxyphenyl group, and a piperidine carboxamide structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
